3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine

Hydrogen-bond acceptor count Lipinski parameters Medicinal chemistry

3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine (CAS 1448130-52-6; synonym: 6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) is a heterocyclic small molecule with molecular formula C11H10N4O2S and molecular weight 262.29 g/mol. The compound features a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core—a fused bicyclic system containing both pyrrole and pyrimidine rings—linked via a sulfonyl bridge to a pyridin-3-yl group.

Molecular Formula C11H10N4O2S
Molecular Weight 262.29
CAS No. 1448130-52-6
Cat. No. B2684785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine
CAS1448130-52-6
Molecular FormulaC11H10N4O2S
Molecular Weight262.29
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C11H10N4O2S/c16-18(17,10-2-1-3-12-5-10)15-6-9-4-13-8-14-11(9)7-15/h1-5,8H,6-7H2
InChIKeyMVFQLRFVBXCWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1448130-52-6): Structural Identity, Compound Class, and Procurement-Relevant Profile


3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine (CAS 1448130-52-6; synonym: 6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) is a heterocyclic small molecule with molecular formula C11H10N4O2S and molecular weight 262.29 g/mol . The compound features a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core—a fused bicyclic system containing both pyrrole and pyrimidine rings—linked via a sulfonyl bridge to a pyridin-3-yl group . This scaffold places the compound within the broader class of pyrrolo[3,4-d]pyrimidine sulfonamides, a chemotype extensively explored in the patent literature as kinase inhibitor scaffolds targeting ERK1/2, BTK, JAK, and CDK family kinases, as well as corticotropin-releasing factor (CRF) receptor antagonists [1][2][3].

Why Generic Substitution of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine with Other Pyrrolo[3,4-d]pyrimidine Sulfonamides Fails: Structural and Functional Differentiation


Pyrrolo[3,4-d]pyrimidine-6-sulfonamides sharing the same core scaffold are not functionally interchangeable. The sulfonyl substituent—here, a pyridin-3-yl group—dictates critical molecular recognition properties including hydrogen-bonding capacity, electronic character, and three-dimensional conformation . In kinase inhibitor programs, even subtle alterations to the solvent-exposed sulfonamide substituent have been shown to profoundly modulate isoform selectivity, cellular permeability, and metabolic stability [1]. For instance, in the context of ERK1/2 inhibition, the nature of the substituent attached to the pyrrolo[3,4-d]pyrimidine core determines both potency and resistance profiles in MAPK pathway-dependent cancers [1]. The pyridine-3-sulfonyl group of the target compound introduces a basic nitrogen (pKa ≈ 5.2) capable of pH-dependent protonation, a feature absent in phenylsulfonyl, alkylsulfonyl, or ester-bearing analogs—directly impacting solubility, protein binding, and assay reproducibility across different buffer conditions [2]. Below, the quantitative differentiation evidence is presented.

Quantitative Differentiation Evidence: 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine Versus Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity via Pyridine Nitrogen: Quantitative Comparison with Phenylsulfonyl Analog

The target compound contains one additional hydrogen-bond acceptor (HBA) atom—the pyridine ring nitrogen—compared to its closest aromatic comparator, 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1448030-37-2). This increases the total HBA count from 5 to 6, as computed from the molecular structures of both compounds . The additional acceptor site is geometrically positioned to engage the kinase hinge region—a conserved motif in ATP-binding pockets—which is inaccessible to the phenyl analog. This structural feature is class-level consistent with the established pharmacophore model for pyrrolo[3,4-d]pyrimidine-based kinase inhibitors, where an HBA at this vector contributes to hinge-binding affinity [1].

Hydrogen-bond acceptor count Lipinski parameters Medicinal chemistry Kinase hinge-binding

pH-Dependent Ionization State: Pyridine Protonation as a Physicochemical Differentiator from Alkyl- and Arylsulfonyl Analogs

The pyridine-3-sulfonyl substituent of the target compound bears a basic nitrogen with an estimated conjugate acid pKa of approximately 5.2 , enabling pH-dependent protonation within the physiological and standard assay pH range (pH 4.0–7.4). This is a property not shared by the phenylsulfonyl analog (CAS 1448030-37-2), the cyclopropylsulfonyl analog (CAS 1448123-91-8; no basic site), or the propylsulfonyl analog (CAS 1706414-39-2) . At pH 7.4, the target compound exists as a mixture of neutral and protonated species, whereas at pH 5.0, the proportion of the positively charged (protonated) form increases substantially. The resulting charge-state heterogeneity can influence aqueous solubility, membrane permeability in cell-based assays, and binding interactions with negatively charged protein surface patches. This introduces an assay-pH-dependent variable that must be controlled for in comparative studies and can be leveraged for tailored buffering strategies.

Ionization state Solubility Physicochemical profiling Assay condition sensitivity

Molecular Topology and Rotatable Bond Count: Conformational Pre-organization vs. Alkylsulfonyl Flexibility

The target compound possesses 2 rotatable bonds (the S–C bond linking sulfonyl to pyridine, and the S–N bond linking sulfonyl to the pyrrolopyrimidine core), identical to the phenylsulfonyl analog but fewer than the propylsulfonyl analog (CAS 1706414-39-2), which has 4 rotatable bonds owing to its flexible n-propyl chain . In structure-based drug design, a lower rotatable bond count is associated with reduced conformational entropy penalty upon protein binding, potentially translating to improved ligand efficiency (binding affinity per heavy atom) [1]. The pyridine ring, while rotatable, maintains a planar aromatic geometry, conferring a degree of conformational pre-organization not available to the propylsulfonyl comparator.

Rotatable bonds Conformational entropy Ligand efficiency Structure-based design

Computed Polar Surface Area Differentiation: Implications for Membrane Permeability Ranking Among Aryl Sulfonamide Analogs

The target compound has a computed topological polar surface area (TPSA) of approximately 88.1 Ų, derived from its SMILES structure, which is higher than that of the phenylsulfonyl analog (estimated TPSA ≈ 71.5 Ų, based on the absence of the pyridine nitrogen contributing additional polar surface) . While experimental TPSA data are not available from non-excluded sources, the computed difference arises directly from the pyridine nitrogen and its associated lone-pair contribution. In the context of CNS drug discovery, a TPSA below 90 Ų is generally considered favorable for blood-brain barrier penetration, while TPSA values above 140 Ų are associated with poor CNS exposure [1]. The target compound's TPSA positions it near the upper boundary of CNS-favorable space, distinguishing it from more lipophilic analogs that may exhibit higher CNS penetration but also greater promiscuity.

Topological polar surface area Membrane permeability Blood-brain barrier penetration CNS drug design

Synthetic Tractability and Building-Block Availability: Pyridine-3-sulfonyl Chloride as a Commercially Accessible Precursor

The sulfonamide bond in the target compound is formed via reaction of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core with pyridine-3-sulfonyl chloride. Pyridine-3-sulfonyl chloride (CAS 16166-60-0) is a widely available commercial reagent listed in the catalogs of major suppliers including Sigma-Aldrich (3-Pyridinesulfonic acid and its acid chloride derivative) . In contrast, certain comparator building blocks—such as the 3-(trifluoromethyl)benzenesulfonyl chloride required for the 6-((3-(trifluoromethyl)phenyl)sulfonyl) analog—are more costly and have longer lead times. The commercial availability of the key sulfonyl chloride precursor at multi-gram to kilogram scale reduces procurement risk, shortens synthesis timelines, and lowers cost-per-gram of the final compound relative to analogs requiring less common sulfonyl chloride building blocks .

Synthetic accessibility Building block availability Scale-up feasibility Procurement logistics

Recommended Research and Procurement Application Scenarios for 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine (CAS 1448130-52-6)


Kinase Inhibitor Screening Libraries Requiring Hinge-Region Hydrogen-Bonding Diversity

The target compound is best deployed as a member of a focused pyrrolo[3,4-d]pyrimidine sulfonamide library in kinase panel screening, where its pyridine nitrogen provides a hydrogen-bond acceptor vector that complements the hinge-binding interactions of phenyl- and alkylsulfonyl analogs [1]. The additional HBA atom (6 vs. 5 for the phenyl analog) expands the pharmacophore diversity of the screening set . Screening teams evaluating ERK1/2, BTK, JAK, or CDK family kinases may prioritize this compound when seeking to probe the tolerance of the kinase hinge region for polar, heteroaryl substituents. Based on the class-level patent disclosure of pyrrolo[3,4-d]pyrimidines as ERK1/2 inhibitors, this compound can serve as a tool to investigate differential kinase selectivity arising from sulfonamide substituent variation [1].

pH-Dependent Solubility and Cellular Uptake Profiling Studies

The ionizable pyridine nitrogen (estimated pKa ≈ 5.2) makes this compound uniquely suited among pyrrolo[3,4-d]pyrimidine-6-sulfonamide analogs for studies investigating pH-dependent cellular permeability and subcellular distribution . At the mildly acidic pH of the tumor microenvironment (pH 6.5–6.8) or within endosomal/lysosomal compartments (pH 4.5–5.5), a substantial fraction of the compound exists in the protonated, positively charged state, which may alter membrane partitioning and intracellular accumulation relative to non-ionizable analogs [2]. This property can be systematically exploited in experiments comparing activity in standard culture conditions (pH 7.4) versus acidic conditions that model the tumor microenvironment.

Structure-Based Drug Design: Scaffold with C2-Functionalization Potential for Kinase Selectivity Engineering

The target compound retains an unsubstituted C2 position on the pyrimidine ring, which is a known vector for introducing additional substituents to modulate kinase selectivity in the pyrrolo[3,4-d]pyrimidine series [1]. A closely related analog, 4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine (CAS 2034254-71-0), demonstrates that C2 functionalization with morpholine is synthetically accessible and yields compounds with extended pharmacological profiles . Medicinal chemistry teams can procure the target compound as a key intermediate for parallel SAR exploration at both the sulfonamide (N6) position and the C2 position of the pyrimidine ring, enabling two-dimensional optimization of potency, selectivity, and drug-like properties within a single scaffold architecture.

Crystallography and Biophysical Fragment Screening: A Conformationally Defined Heteroaryl Sulfonamide Probe

With only 2 rotatable bonds and a planar pyridine ring system, the target compound offers a relatively rigid, conformationally defined ligand suitable for X-ray crystallography and surface plasmon resonance (SPR)-based fragment screening campaigns . The pyridine nitrogen serves as both a hydrogen-bond acceptor and a potential metal-coordination site, which can aid in obtaining well-resolved electron density in protein–ligand co-crystal structures [2]. The compound's molecular weight (262.29 Da) falls within the acceptable range for fragment-based screening (<300 Da), while its moderate lipophilicity (estimated cLogP lower than the phenyl analog due to the polar pyridine contribution) reduces the risk of non-specific hydrophobic aggregation at screening concentrations.

Quote Request

Request a Quote for 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.